3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
Description
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a bicyclic isoindolinone derivative featuring a fused benzo[e]isoindol-1-one core substituted with a propenyl (allyl) group at position 2. Isoindolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties .
Properties
CAS No. |
920300-35-2 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-prop-2-enyl-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C15H13NO/c1-2-5-13-12-9-8-10-6-3-4-7-11(10)14(12)15(17)16-13/h2-4,6-9,13H,1,5H2,(H,16,17) |
InChI Key |
RYCAIINQKSQVRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization Reactions
Cyclization reactions are a common approach for synthesizing isoindole derivatives. The general procedure involves:
Starting Materials : An appropriate aniline derivative and an α,β-unsaturated carbonyl compound.
Reagents : Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) are often used to facilitate the cyclization.
- Mix the aniline derivative with the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., dichloromethane).
- Add the catalyst and heat the mixture under reflux conditions.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, cool the mixture, extract with an organic solvent, and purify via column chromatography.
Yield : Typically ranges from 50% to 80%, depending on the specific conditions used.
Method B: Michael Addition Followed by Cyclization
This method employs a Michael addition followed by cyclization to form the desired isoindole structure.
- Starting Materials : A suitable enone and an amine (or amine derivative).
- Conduct a Michael addition by mixing the enone with the amine in a polar solvent (e.g., ethanol) at room temperature.
- Allow the reaction to proceed until complete.
- Heat the resulting product to induce cyclization.
- Purify the final product using recrystallization or column chromatography.
Yield : Generally yields around 60% to 75%.
Method C: One-Pot Synthesis
A more efficient approach can be achieved through one-pot synthesis, combining multiple steps into a single reaction vessel.
- Combine all reactants (aniline, α,β-unsaturated carbonyl compound, and catalyst) in a solvent.
- Stir under reflux conditions while monitoring the reaction.
- After completion, cool and extract using organic solvents.
- Purify using standard techniques.
Advantages : This method minimizes handling and reduces time spent on purification steps.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Cyclization | High specificity | Requires careful control of conditions | 50% - 80% |
| Michael Addition | Versatile starting materials | Potential for side reactions | 60% - 75% |
| One-Pot Synthesis | Time-efficient | May require optimization for purity | Varies |
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted isoindolones depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations: Benzo[e] vs. Benzo[f] Isoindol-1-ones
The position of the fused benzene ring (benzo[e] vs. benzo[f]) influences electronic properties and steric effects:
- Benzo[f]isoindol-1-ones : Derivatives like (E)-9-(benzo[d][1,3]dioxol-5-yl)-4-hydroxy-6,7-dimethoxy-2,3-dihydro-1H-benzo[f]isoindol-1-one () feature extended conjugation, which may enhance luminescence properties or alter metabolic stability .
Table 1: Core Structure Comparison
Hydroxy and Anilino Derivatives
- 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one: Synthesized via n-BuLi-mediated lithiation of N-phenylnaphthalene-1-carboxamide, this compound serves as a precursor for indanone and phthalazinone derivatives, highlighting its versatility in synthetic chemistry .
Aryl and Heteroaryl Derivatives
- Diphyllin analogs: Compounds like (E)-9-(benzo[d][1,3]dioxol-5-yl)-2-((4-chlorobenzylidene)amino)-4-hydroxy-6,7-dimethoxy-2,3-dihydro-1H-benzo[f]isoindol-1-one (3d) show antiviral activity against filoviruses, with yields up to 77% and purity >99% . Halogenated substituents (e.g., Cl, Br) enhance lipophilicity and membrane permeability, critical for viral entry inhibition .
- BODIPY analogs: (Z)-2-(Difluoroboryl)-3-(quinolin-2-ylmethylene)-2,3-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-f]isoindol-1-one demonstrates strong luminescence, making it useful in bioimaging applications .
Table 2: Key Analogs and Their Properties
Biological Activity
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, particularly focusing on antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a benzo[e]isoindole core with an allyl substituent. Its molecular formula is with a molecular weight of approximately 211.28 g/mol.
Antiproliferative Effects
Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer (MCF-7) cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics.
Table 1: Antiproliferative Activity in MCF-7 Cells
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.6 |
| CA-4 (Reference Compound) | 3.9 |
The results indicate that the compound's structural features contribute to its efficacy in inhibiting cell growth, suggesting potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of microtubules, a critical component of the cytoskeleton involved in cell division. This destabilization leads to apoptosis in cancer cells, as evidenced by increased markers of apoptosis such as caspase activation and PARP cleavage .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the allyl group and variations in the isoindole core have been explored to enhance potency and selectivity.
Table 2: Structure-Activity Relationship Studies
| Modification | Observed Activity |
|---|---|
| Allyl group length variation | Increased potency with longer chains |
| Substituents on isoindole core | Electron-withdrawing groups enhance activity |
These findings suggest that specific structural modifications can significantly influence the biological efficacy of the compound .
Case Studies
In one notable study, researchers synthesized a series of derivatives based on the benzo[e]isoindole framework and evaluated their anticancer properties. The derivatives were tested for their ability to inhibit tubulin polymerization and induce apoptosis in MCF-7 cells. The most active compounds exhibited not only antiproliferative effects but also favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
